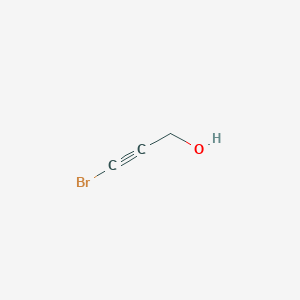
3-溴丙-2-炔-1-醇
描述
3-Bromoprop-2-yn-1-ol is an organic compound with the chemical formula C₃H₃BrO. It is a halogenated alcohol, characterized by the presence of a bromine atom attached to a propargyl group. This compound is a colorless liquid and is used as a reagent in organic synthesis due to its reactivity.
科学研究应用
3-Bromoprop-2-yn-1-ol is widely used in scientific research due to its versatility:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
Target of Action
3-Bromoprop-2-yn-1-ol, also known as propargyl bromide, is an organic compound that is primarily used as a reagent in organic synthesis It is known to be an alkylating agent , suggesting that it may interact with various biological molecules, such as proteins and nucleic acids.
Mode of Action
As an alkylating agent, 3-Bromoprop-2-yn-1-ol can add an alkyl group to its targets. This can result in significant changes to the target’s structure and function. For example, alkylation of DNA can lead to DNA damage and disrupt normal cellular processes .
Biochemical Pathways
Alkylation can lead to DNA damage, potentially disrupting cell division and leading to cell death .
Result of Action
The molecular and cellular effects of 3-Bromoprop-2-yn-1-ol’s action would depend on its specific targets and the extent of alkylation. Potential effects could include DNA damage, disruption of protein function, and cell death .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromoprop-2-yn-1-ol can be synthesized through the bromination of propargyl alcohol. The reaction typically involves the use of phosphorus tribromide (PBr₃) as the brominating agent. The reaction proceeds as follows: [ \text{HC≡CCH₂OH} + \text{PBr₃} \rightarrow \text{HC≡CCH₂Br} + \text{H₃PO₃} ]
Industrial Production Methods: In an industrial setting, the production of 3-Bromoprop-2-yn-1-ol involves the same bromination process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Types of Reactions:
Substitution Reactions: 3-Bromoprop-2-yn-1-ol undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. For example, reaction with amines to form propargylamines.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of 3-Bromoprop-2-yn-1-ol can lead to the formation of propargyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Propargylamines, azides, nitriles.
Oxidation: Propargyl aldehyde, propargylic acid.
Reduction: Propargyl alcohol.
相似化合物的比较
Propargyl Bromide (3-Bromoprop-1-yne): Similar in structure but lacks the hydroxyl group.
Propargyl Alcohol (2-Propyn-1-ol): Similar but lacks the bromine atom.
Allyl Bromide (3-Bromoprop-1-ene): Similar but contains a double bond instead of a triple bond.
Uniqueness: 3-Bromoprop-2-yn-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which makes it highly reactive and versatile in various chemical reactions. This dual functionality allows it to participate in a wide range of synthetic transformations, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
3-bromoprop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO/c4-2-1-3-5/h5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUPQTNPVKDCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348540 | |
| Record name | 3-bromoprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2060-25-5 | |
| Record name | 3-bromoprop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromoprop-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-bromoprop-2-yn-1-ol utilized in polyacetylene synthesis?
A1: 3-Bromoprop-2-yn-1-ol serves as a key reagent in the synthesis of diynols, which are important precursors to polyacetylenes. The research demonstrates that copper(I) derivatives of various terminal alkynes react with 3-bromoprop-2-yn-1-ol in pyridine. [] This reaction produces diynols through a coupling reaction. For instance, the reaction of the copper(I) derivative of propyne with 3-bromoprop-2-yn-1-ol yields hexa-2,4-diyn-1-ol. [] These diynols can then be further modified and coupled to generate longer polyacetylene chains.
Q2: Can you provide an example of how 3-bromoprop-2-yn-1-ol contributes to the synthesis of longer polyacetylene chains?
A2: The paper describes a homologation sequence for polyacetylene synthesis. [] In this process, a diynol like hexa-2,4-diyn-1-ol (synthesized using 3-bromoprop-2-yn-1-ol) is oxidized and deformylated to yield a terminal acetylene, in this case, penta-1,3-diyne. [] The copper(I) salt of this terminal acetylene can then react again with 3-bromoprop-2-yn-1-ol, effectively adding another acetylene unit to the chain and producing octa-2,4,6-triyn-1-ol. [] This demonstrates the crucial role of 3-bromoprop-2-yn-1-ol in extending the polyacetylene chain.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7H-purine-2,6-dione](/img/structure/B129609.png)
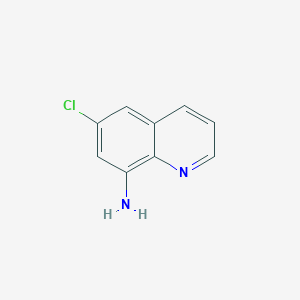
![Trisodium (4S)-2-[6-(phosphonatooxy)-1,3-benzothiazol-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B129612.png)
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B129613.png)
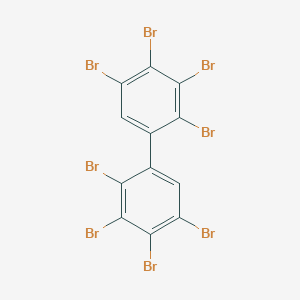

![Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B129620.png)

![6-(2,4-difluorophenoxy)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B129626.png)
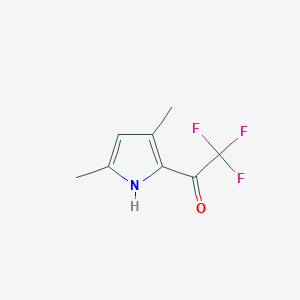
![(7R)-7-(hydroxymethyl)-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B129630.png)
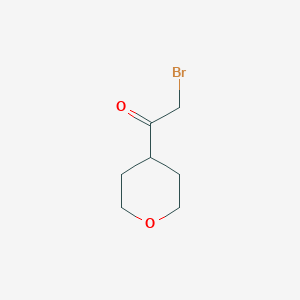
![[(4S,5S)-5-(aminomethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methanamine](/img/structure/B129636.png)
